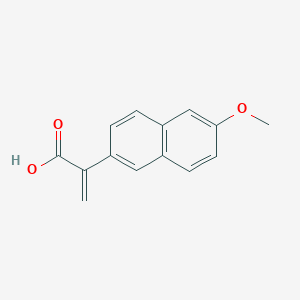

2-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid

Vue d'ensemble

Description

2-(6-Methoxynaphthalen-2-yl)prop-2-enoic acid (MNP) is a chemical compound belonging to the class of organic compounds known as alpha,beta-unsaturated carboxylic acids and derivatives. It is a highly reactive compound that has been widely used in scientific research and laboratory experiments due to its unique properties.

Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

2-(6-Methoxynaphthalen-2-yl)prop-2-enoic Acid, also recognized for its derivatives and synthesis processes, has shown promising applications in antibacterial and antifungal fields. One study synthesized a derivative of this compound, exhibiting significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria (Mamatha et al., 2011). Similarly, other derivatives have been tested for their antibacterial and antifungal activities, with certain compounds matching the antimicrobial activity of standard agents like Ampicilline and Flucanazole (Helal et al., 2013).

Spectroscopic and Quantum Mechanical Studies

Comprehensive studies have been conducted to understand the electronic, vibrational, and structural properties of this compound. These include spectroscopic studies (FT-IR and FT-Raman), quantum chemical calculations, and analyses of the compound’s behavior under various conditions. Frontier molecular orbital analysis, reactivity parameters, molecular electrostatic potential, and other quantum mechanical aspects have been analyzed to deeply understand the compound’s properties (Sakthivel et al., 2018).

Synthesis and Characterization

The compound has been the focus of various synthesis and characterization studies. For instance, one-pot synthesis methods using green and reusable catalysts have been explored for the compound and its enantiomers (Gharib et al., 2009). The solubility of the compound in various solvents has been measured and correlated with semiempirical equations, providing insights into its dissolution behaviors (Yan et al., 2009).

Anticancer and Anti-inflammatory Potential

There is growing interest in the potential anticancer and anti-inflammatory applications of this compound and its derivatives. The compound has been part of studies focusing on its anti-inflammatory and analgesic activities. Some derivatives have been found to have promising activities in these domains without inducing significant side effects, indicating their potential as lead drugs (Berk et al., 2009). Furthermore, the inhibition of COX-2 enzyme by naproxen, a derivative, suggests its utility in cancer prevention or treatment due to the enzyme’s involvement in various cancer types (Han & Küçükgüzel, 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid, also known as Naproxen, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

Naproxen acts by inhibiting the COX enzyme, thereby reducing the production of prostaglandins . This results in decreased inflammation and pain sensation. The compound’s interaction with its target is facilitated by the formation of hydrogen bonds with key residues in the enzyme’s active site .

Biochemical Pathways

By inhibiting the COX enzyme, Naproxen disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This has downstream effects on various physiological processes, including inflammation, pain sensation, and fever response.

Pharmacokinetics

Like many other nonsteroidal anti-inflammatory drugs (nsaids), it is likely to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of Naproxen’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Naproxen decreases the inflammatory response at the cellular level, which can alleviate symptoms such as swelling, pain, and fever .

Action Environment

The action, efficacy, and stability of Naproxen can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the drug’s absorption and bioavailability. Additionally, factors such as the patient’s age, liver function, and kidney function can influence the drug’s metabolism and excretion .

Analyse Biochimique

Biochemical Properties

2-(6-methoxynaphthalen-2-yl)prop-2-enoic Acid has been found to have potential antibacterial activity . It interacts with enzymes such as Enoyl-aceyl carrier protein reductase, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis

Cellular Effects

The cellular effects of this compound are not fully known. It has been suggested that it may have anti-tumor activity . It is believed to influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-(6-methoxynaphthalen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-8H,1H2,2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWURUPGNUFKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

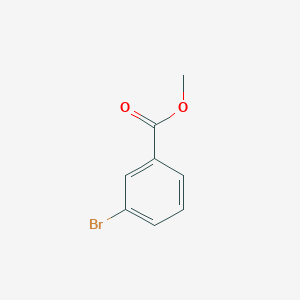

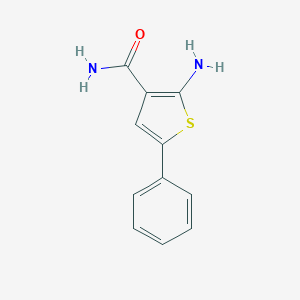

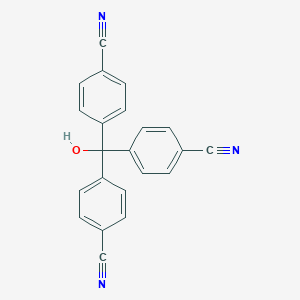

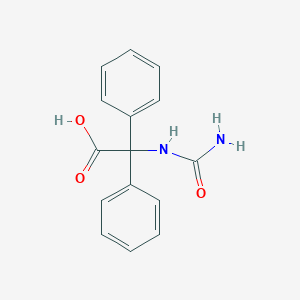

Synthesis routes and methods

Procedure details

Q & A

Q1: What are the common synthetic routes to obtain 2-(6-Methoxy-2-naphthyl)propenoic acid?

A: Several synthetic approaches have been explored, with a focus on efficiency and practicality. One method involves a four-step process: palladium-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene, regioselective addition of hydrogen halide to the triple bond, palladium-catalyzed carbonylation of the resulting vinyl halide, and final alkaline hydrolysis. [] Another approach leverages commercially available 6-methoxy-2-naphthaldehyde and proceeds through a three-step synthesis, notably featuring a unique one-step reduction of acrylic acid ethyl ester to propenoic acid ethyl ester. []

Q2: How is 2-(6-Methoxy-2-naphthyl)propenoic acid utilized in the production of (S)-Naproxen?

A: 2-(6-Methoxy-2-naphthyl)propenoic acid serves as the substrate for the asymmetric hydrogenation reaction to produce the enantiomerically pure (S)-Naproxen. This reaction typically employs chiral ruthenium catalysts, such as those containing BINAP or other chiral diphosphine ligands. [, ]

Q3: What factors influence the enantioselectivity of the hydrogenation reaction?

A: The choice of chiral ligand significantly impacts the enantioselectivity of (S)-Naproxen synthesis. Studies have shown that modifications in the structure of diphosphine ligands, such as introducing chiral centers on the backbone or altering the dihedral angles between aryl groups, directly affect the catalyst's ability to differentiate enantiofaces during hydrogenation. [, , ]

Q4: Are there alternative ligands being investigated for this asymmetric hydrogenation?

A: Yes, researchers are actively exploring new chiral ligands for optimizing (S)-Naproxen synthesis. Novel biquinoline biphosphine ligands, like BIQAP, have shown promising results in achieving high enantiomeric excess and yield. [] Additionally, chiral pyridylphosphine ligands are being compared to their arylphosphine counterparts to understand their impact on catalytic activity and selectivity in the asymmetric hydrogenation of 2-(6-Methoxy-2-naphthyl)propenoic acid. []

Q5: What is the role of triethylamine (TEA) in the hydrogenation reaction?

A: While not directly involved in the catalytic cycle, TEA has been observed to affect the reaction rate. Further research using techniques like in situ UV-Vis spectroscopy could provide more detailed insights into the kinetic influence of TEA on the reaction. []

Q6: How does the structure of a chiral diphosphine ligand relate to its effectiveness in this reaction?

A: The spatial arrangement of the ligand around the metal center plays a critical role. For instance, introducing a chiral tether between the aryl units of a biphenyl diphosphine ligand can enhance conformational rigidity. Adjusting the length of this tether allows for fine-tuning the dihedral angles within the ligand structure, ultimately impacting its enantioselectivity and activity in asymmetric hydrogenation reactions. []

Q7: Are there any studies on the kinetics of the hydrogenation reaction?

A: Yes, research using in situ UV-vis spectroscopy has been conducted to study the kinetics of 2-(6-Methoxy-2-naphthyl)propenoic acid hydrogenation using Ru-BINAP catalysts. [] These studies provide valuable information about reaction rates, enantioselectivity under various conditions (temperature, H2 pressure), and the impact of additives like TEA.

Q8: What are the broader applications of these chiral diphosphine ligands?

A: The versatility of these ligands extends beyond the synthesis of (S)-Naproxen. They have shown effectiveness in various asymmetric hydrogenation reactions, including the reduction of alpha- and beta-ketoesters, alkyl-substituted beta-dehydroamino acids, and even N-heteroaromatic compounds. [] This versatility highlights their potential for diverse applications in asymmetric synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol](/img/structure/B41139.png)

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B41164.png)